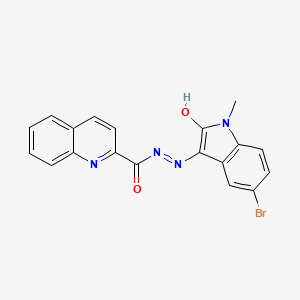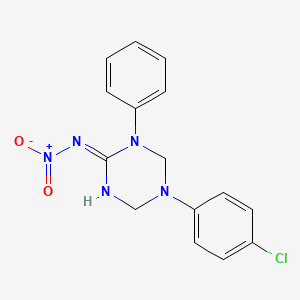![molecular formula C10H9ClN4O2 B6014995 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6014995.png)
2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is a synthetic organic compound that features a phenolic core substituted with a chloro group, a methoxy group, and a triazolyliminomethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-methoxyphenol with 1,2,4-triazole-4-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole moiety can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the triazole moiety can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-methoxy-4-methylphenol
- 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-ylmethyl]phenol
- 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene
Uniqueness
2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and phenol moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-9-3-7(2-8(11)10(9)16)4-14-15-5-12-13-6-15/h2-6,16H,1H3/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXTDLBYYHFJM-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
![2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone](/img/structure/B6014941.png)
![N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N'-pyridin-2-ylpyridine-2-carboximidamide](/img/structure/B6014942.png)
![3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B6014947.png)
![4-isobutoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6014948.png)
![4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
![7-(2-Phenylethyl)-2-(thiadiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014965.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B6014984.png)
![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1,3-dimethylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B6014986.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]-2-(benzylthio)acetamide](/img/structure/B6014999.png)
